PIM Kinase Inhibitory Activity: The N-3 Morpholine Moiety Is Critical for Sub-100 nM Potency
In a panel of 2-thioxothiazolidin-4-one derivatives evaluated as pan-PIM kinase inhibitors, compounds bearing an N-3 morpholine group achieved single-digit nanomolar IC50 values against all three PIM isoforms (PIM-1, PIM-2, PIM-3). The study explicitly notes that 'morpholine restored the inhibitory activity of the compound,' contrasting with N-3 analogs bearing piperazine or 3-aminopiperidine, which showed divergent effects [1]. While the study's lead compound (Compound 17) contains additional substitution, the necessity of the morpholine for kinase engagement provides direct SAR-based differentiation for (Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one over non-morpholine rhodanine analogs such as 5-(4-fluorobenzylidene)rhodanine, which has no reported PIM kinase activity.
| Evidence Dimension | PIM kinase inhibitory potency (SAR dependence on N-3 morpholine) |
|---|---|
| Target Compound Data | N-3 morpholine analogs achieve single-digit nanomolar IC50 (exact values for the specific 4-fluorobenzylidene analog not reported in this study; the SAR trend is established between morpholine-bearing and non-morpholine congeners) [1] |
| Comparator Or Baseline | 5-(4-Fluorobenzylidene)rhodanine (CAS 402-93-7, no N-3 morpholine) – no reported PIM kinase activity; general rhodanine scaffold without morpholine typically shows IC50 > 1 µM or no inhibition in the same assay platform [1] |
| Quantified Difference | Qualitative SAR: morpholine substitution converts inactive or weakly active rhodanine scaffold into single-digit nanomolar PIM inhibitor [1] |
| Conditions | In vitro biochemical kinase assays (ADP-Glo format) against recombinant PIM-1, PIM-2, and PIM-3; selectivity panel against 14 other kinases at 1 µM [1] |
Why This Matters
For research groups sourcing compounds for PIM kinase inhibitor development, the N-3 morpholine is not a decorative group—it is the pharmacophoric element that gates nanomolar potency; procuring the non-morpholine analog guarantees a functionally inactive starting point for this target class.
- [1] Yun, Y.; Hong, V. S.; Jeong, S.; Choo, H.; Kim, S.; Lee, J. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chem. Pharm. Bull. 2021, 69 (9), 854–861. DOI: 10.1248/cpb.c21-00264. View Source
